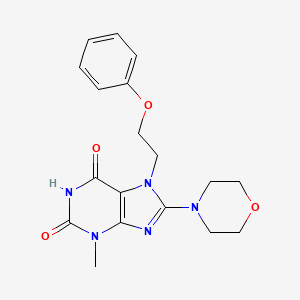![molecular formula C12H11IN2O B14335541 1-[2-Oxo-2-(pyridin-4-yl)ethyl]pyridin-1-ium iodide CAS No. 110514-04-0](/img/structure/B14335541.png)
1-[2-Oxo-2-(pyridin-4-yl)ethyl]pyridin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-Oxo-2-(pyridin-4-yl)ethyl]pyridin-1-ium iodide, also known as Kröhnke reagent, is a chemical compound with the molecular formula C12H11IN2O. It is a pyridinium salt that has been used in various chemical reactions and research applications. The compound is known for its role in organic synthesis, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
The synthesis of 1-[2-Oxo-2-(pyridin-4-yl)ethyl]pyridin-1-ium iodide typically involves the reaction of 2-acetylpyridine with pyridine in the presence of iodine. The reaction conditions include heating the mixture to facilitate the formation of the desired product. The industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-[2-Oxo-2-(pyridin-4-yl)ethyl]pyridin-1-ium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into other derivatives with different functional groups.
Substitution: The pyridinium iodide can undergo substitution reactions where the iodide ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. .
Applications De Recherche Scientifique
1-[2-Oxo-2-(pyridin-4-yl)ethyl]pyridin-1-ium iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound has been studied for its potential biological activities and interactions with biomolecules.
Medicine: Research has explored its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various chemicals and materials, leveraging its reactivity and stability
Mécanisme D'action
The mechanism of action of 1-[2-Oxo-2-(pyridin-4-yl)ethyl]pyridin-1-ium iodide involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, facilitating the formation of new chemical bonds. Its reactivity is influenced by the presence of the pyridinium ion, which can stabilize reaction intermediates and transition states .
Comparaison Avec Des Composés Similaires
1-[2-Oxo-2-(pyridin-4-yl)ethyl]pyridin-1-ium iodide can be compared with other similar compounds, such as:
1-(2-Oxo-2-(pyridin-2-yl)ethyl)pyridin-1-ium iodide: This compound has a similar structure but with the pyridinyl group at a different position, leading to different reactivity and applications.
1-(2-Pyridylcarbonylmethyl)pyridinium iodide: Another similar compound with variations in the functional groups attached to the pyridinium ring.
Kröhnke reagent: A general term for pyridinium salts used in organic synthesis, including the compound
These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.
Propriétés
Numéro CAS |
110514-04-0 |
|---|---|
Formule moléculaire |
C12H11IN2O |
Poids moléculaire |
326.13 g/mol |
Nom IUPAC |
2-pyridin-1-ium-1-yl-1-pyridin-4-ylethanone;iodide |
InChI |
InChI=1S/C12H11N2O.HI/c15-12(11-4-6-13-7-5-11)10-14-8-2-1-3-9-14;/h1-9H,10H2;1H/q+1;/p-1 |
Clé InChI |
MDYLVFFUIWFEEO-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=[N+](C=C1)CC(=O)C2=CC=NC=C2.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



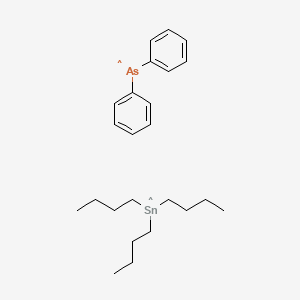
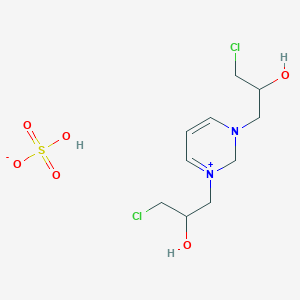
![2,3,7,8-Tetrabromobicyclo[4.1.1]oct-3-ene](/img/structure/B14335469.png)

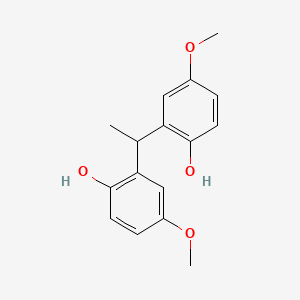
![2-Phenyl-10'H-spiro[cyclopropane-1,9'-thioxanthene]-10',10'-dione](/img/structure/B14335519.png)
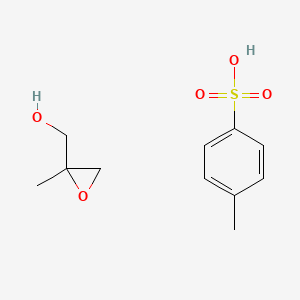
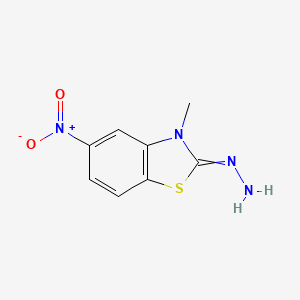
![[[Azido(phenyl)methylidene]amino] 4-methylbenzoate](/img/structure/B14335557.png)
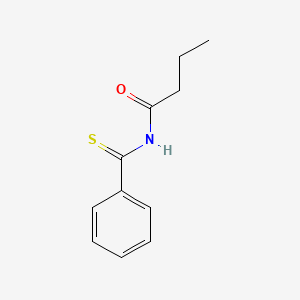
![4-{2-[4-(Dimethoxymethyl)phenyl]ethenyl}-1-methylquinolin-1-ium methyl sulfate](/img/structure/B14335564.png)
![1H-Pyrazole, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-nitro-](/img/structure/B14335567.png)
